molecular formula C19H15NO4 B11524491 (3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone

(3-Amino-1-benzofuran-2-yl)(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone

Cat. No.: B11524491
M. Wt: 321.3 g/mol
InChI Key: RNWJSTOLPDEQEM-UHFFFAOYSA-N
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Description

2-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-AMINE is a synthetic organic compound that belongs to the benzofuran family Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-AMINE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Introduction of the Methoxy and Methyl Groups: These groups can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Carbonylation: The carbonyl group can be introduced through Friedel-Crafts acylation using acyl chlorides and Lewis acids like aluminum chloride.

    Amine Introduction: The amine group can be introduced through nucleophilic substitution reactions using amines and appropriate leaving groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Nucleophiles: Amines, alkyl halides, acyl chlorides

Major Products

    Oxidation Products: Carboxylic acids, ketones

    Reduction Products: Alcohols

    Substitution Products: Alkylated or acylated derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a drug candidate for various diseases.

    Industry: Used in the development of new materials and as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-AMINE would depend on its specific biological target. Generally, compounds in the benzofuran family can interact with various molecular targets, including enzymes, receptors, and DNA. The pathways involved might include inhibition of enzyme activity, modulation of receptor signaling, or intercalation into DNA.

Comparison with Similar Compounds

Similar Compounds

    2-(5-METHOXY-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-AMINE: Lacks the methyl group, which might affect its biological activity and chemical reactivity.

    2-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-CARBONYL CHLORIDE: Contains a carbonyl chloride group instead of an amine, which could lead to different reactivity and applications.

Uniqueness

The presence of both methoxy and methyl groups, along with the amine functionality, makes 2-(5-METHOXY-2-METHYL-1-BENZOFURAN-3-CARBONYL)-1-BENZOFURAN-3-AMINE unique. These functional groups can influence the compound’s solubility, reactivity, and biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C19H15NO4

Molecular Weight

321.3 g/mol

IUPAC Name

(3-amino-1-benzofuran-2-yl)-(5-methoxy-2-methyl-1-benzofuran-3-yl)methanone

InChI

InChI=1S/C19H15NO4/c1-10-16(13-9-11(22-2)7-8-15(13)23-10)18(21)19-17(20)12-5-3-4-6-14(12)24-19/h3-9H,20H2,1-2H3

InChI Key

RNWJSTOLPDEQEM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(O1)C=CC(=C2)OC)C(=O)C3=C(C4=CC=CC=C4O3)N

Origin of Product

United States

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